(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a triazole ring, a thiazole ring, and an azetidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-phenyl-2h-1,2,3-triazol-4-carbaldehyde, have been reported to exhibit significant α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars, playing a crucial role in carbohydrate metabolism.
Mode of Action
It’s worth noting that the triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . Additionally, the thiazole ring is known for its broad range of chemical and biological properties, contributing to the overall activity of the compound .
Biochemical Pathways
Inhibition of α-Glycosidase can delay the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with many triazole and thiazole compounds , can influence its absorption and distribution in the body. The compound’s stability, molecular size, and polarity can also impact its metabolism and excretion.
Result of Action
Given the potential α-glycosidase inhibitory activity, the compound could potentially regulate blood glucose levels by delaying carbohydrate digestion, thus controlling postprandial hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea. The azetidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its use in materials science. Its unique properties may contribute to the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
Compared to similar compounds, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combination of triazole, thiazole, and azetidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)22-15-16-6-7-23-15)13-8-17-20(18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQVMZSDSSBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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